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Compound of Interest |

tert-Butyl (2-(2-(2-

Compound Name: bromoethoxy)ethoxy)ethyl)carbam
ate
CAS No.: 165963-71-3

Cat. No. B1676994

Abstract

This application note provides a rigorous technical guide for the functionalization of primary and
secondary amines using tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (referred
to herein as Boc-PEG2-AIk-Br).[1][2] This reagent is a critical heterobifunctional linker
employed in the synthesis of PROTACSs (Proteolysis Targeting Chimeras), antibody-drug
conjugates (ADCs), and surface modification. While alkylation with alkyl bromides is a standard
transformation, it is plagued by competing side reactions such as over-alkylation
(quaternization) and elimination. This guide details an optimized Cesium Effect protocol to
maximize mono-alkylation selectivity and yield, ensuring high-fidelity linker installation.

Introduction & Molecule Profile[2]

The reagent tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate combines a lipophilic,
acid-labile protecting group (Boc) with a hydrophilic polyethylene glycol (PEG) spacer and an
electrophilic alkyl bromide.[1][2]

Chemical Profile
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Property Specification

tert-Butyl (2-(2-(2-

bromoethoxy)ethoxy)ethyl)carbamate

IUPAC Name

) N-Boc-PEG2-Bromide; Boc-NH-PEG2-
Common Aliases

CH2CH2-Br
CAS Number 165963-71-3
Formula
Molecular Weight 312.20 g/mol
Primary Alkyl Bromide (
Electrophile
reactive)
" Soluble in DMF, DMSO, DCM, MeOH; sparingly
Solubility

soluble in water.[1][2][3][4]

Strategic Utility

In drug discovery, this linker serves as a "spacer arm.” The PEG units improve the water
solubility of hydrophobic warheads (e.g., cereblon ligands in PROTACSs) and provide the spatial
flexibility required for ternary complex formation. The Boc group allows for orthogonal
protection, enabling the amine to be unveiled only after the linker is attached to the target
molecule.

Mechanistic Insight: The "Cesium Effect"[4]

The core reaction is a bimolecular nucleophilic substitution (

).[2] A primary challenge in alkylating primary amines (

) with alkyl halides is polyalkylation.[2] The secondary amine product (

) is often more nucleophilic than the starting primary amine, leading to double alkylation.[1][2]

To mitigate this, we utilize the Cesium Effect. Cesium carbonate (
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) in polar aprotic solvents (DMF) has been shown to suppress over-alkylation significantly
compared to sodium or potassium bases.[2] The large ionic radius of cesium creates a "naked,"

highly reactive anion/amine complex that favors the initial mono-alkylation step while sterically
hindering the second attack [1, 2].

Reaction Pathway Diagram[2][5]

Target Ami + Cs2C03, DME Major Path Mono-Alkylated
arget Amine . 5
Transition State .
[Cs+ Stabilized] Minor Path
(Electrophile) | T b g Impurity

Click to download full resolution via product page

Figure 1: Reaction pathway highlighting the suppression of dialkylation via the Cesium Effect.

Experimental Protocols
Pre-Lab Planning: Solvent & Base Selection
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Variable Recommendation Rationale
High dielectric constant
promotes
Anhydrous DMF (Preferred) or
Solvent ]
DMACc ; dissolves
[1112]
) Promotes mono-alkylation;
Cesium Carbonate ( ] o
Base superior solubility in DMF vs
)
[11[2][5]
] ) Finkelstein reaction: Converts
Potassium lodide (KI) o )
Catalyst Br to | in situ, accelerating

(Optional)

sluggish reactions (0.1 eq).[2]

Stoichiometry

1.0 eq Amine : 1.1 eq Bromide

Slight excess of linker ensures
completion; Cs base controls

selectivity.

Protocol A: Mono-Alkylation of Primary Amines (High

Selectivity)

Use this protocol for valuable primary amines where preventing over-alkylation is critical.[1][2]

Reagents:

e Target Amine (

equiv)[2]

e Boc-PEG2-Alk-Br (

equiv)[1][2]

e Cesium Carbonate (

) (
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equiv)[2]
» Potassium lodide (KI) (

equiv) - Add if amine is sterically hindered.[1][2]

e Solvent: Anhydrous DMF (

M concentration relative to amine).[2]
Procedure:
» Preparation: Flame-dry a reaction vial and purge with nitrogen/argon.
» Dissolution: Dissolve the Target Amine (1.0 eq) in anhydrous DMF.
 Activation: Add

(1.5 eqg) and KI (0.1 eq, optional). Stir at room temperature for 15 minutes to
deprotonate/activate the amine.

e Addition: Add Boc-PEG2-Alk-Br (1.1 eq) dissolved in a minimal amount of DMF dropwise
over 5-10 minutes.

o Note: Slow addition keeps the concentration of electrophile low, further favoring mono-
alkylation.[1]

» Reaction: Heat the mixture to 60°C and stir for 4-16 hours.
o Monitoring: Check by LC-MS.[1][2][6] Look for Product Mass
.[2] (Loss of Br, gain of linker).
o Workup:
o Dilute with Ethyl Acetate (EtOAc).[2]
o Wash 3x with water (to remove DMF) and 1x with brine.[2]

o Dry organic layer over
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, filter, and concentrate.

 Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[2] The Boc group
makes the product lipophilic enough for standard silica columns.

Protocol B: Alkylation of Secondary Amines

Secondary amines cannot over-alkylate to form a neutral species (they form quaternary salts,
which are energetically disfavored compared to tertiary amines). Therefore, conditions can be
more aggressive.

Reagents:

e Target Secondary Amine (
equiv)

e Boc-PEG2-Alk-Br (
equiv)[1][2]

e Potassium Carbonate (

) (

equiv) OR DIPEA (

equiv)[2]
e Solvent: Acetonitrile (MeCN) or DMF.[2]
Procedure:
» Dissolve Secondary Amine in MeCN or DMF.[2]
e Add

(3.0 eq).[2]

e Add Boc-PEG2-Alk-Br (1.2 eq).[1][2]
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e Heat to 70-80°C (Reflux if using MeCN) for 12—24 hours.

o Tip: Secondary amines are more sterically hindered.[2] If conversion is low after 12h, add
0.2 eq Nal and increase temp to 90°C (if using DMF).

o Standard agueous workup as described in Protocol A.

Protocol C: Boc Deprotection (Post-Conjugation)

Once the linker is attached, the Boc group is removed to reveal the primary amine for further
conjugation.

Reagents:

 Trifluoroacetic Acid (TFA)[2][7]

e Dichloromethane (DCM)[2]

Procedure:

e Dissolve the purified Boc-protected intermediate in DCM (

M).[2]

e Add TFAto a final concentration of 20-50% v/v (e.g., 1:1 or 1:4 TFA:DCM).
o Stir at Room Temperature for 1-2 hours.

o QC: Monitor by LC-MS for loss of Boc group (Mass -100 Da from parent, or -56 Da if t-
butyl cation leaves but carbamate remains transiently).[1][2]

» Evaporation: Remove volatiles under reduced pressure.

o Critical: TFA salts are hygroscopic.[2] Co-evaporate with toluene or diethyl ether 3x to
remove residual acid.[2]

o Neutralization: The product is a TFA salt. For the next reaction, neutralize in situ with DIPEA
or TEA.
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Decision Tree for Optimization

Start: Amine Functionalization

Amine Type?

Primary (-NH2) Secondary (-NHR)

Use Cs2C0O3 / DMF Use K2CO3 / MeCN
Protocol A Protocol B

Reaction Sluggish?

Add 0.1 eq KiI
Increase Temp (+10°C)

Proceed to Workup

Click to download full resolution via product page

Figure 2: Decision logic for selecting the appropriate alkylation conditions.

Analytical Validation (QC)

To ensure the protocol was successful, verify the following spectral features:
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e 1H NMR (CDCI3):
o Starting Material: The Boc-PEG-Bromide shows a triplet at
ppm (

)-[11[2]

o Product: This triplet should disappear. A new signal for

will appear upfield, typically around

ppm.[1][2]

o Boc Group: Strong singlet at
ppm (9H) confirms the protecting group is intact.[2]
e LC-MS:
o Look for the
peak.[2]
o Isotope Pattern: The starting material has a distinctive 1:1 doublet for Bromine (
).[2] The product should loss this pattern, confirming substitution of the bromide.
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Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet
(SDS) for specific hazards associated with alkyl bromides and cesium salts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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